molecular formula C21H20F3NO4 B13473678 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid

Cat. No.: B13473678
M. Wt: 407.4 g/mol
InChI Key: QOGISTKIYRNITF-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids during peptide synthesis. The compound’s structure includes a trifluoromethyl group, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium bicarbonate. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Substitution: Introduction of various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and peptidomimetics.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability and reactivity. This makes it particularly useful in the synthesis of peptides that require robust protection and specific reactivity.

Properties

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-3-methylpentanoic acid

InChI

InChI=1S/C21H20F3NO4/c1-12(10-21(22,23)24)18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27)

InChI Key

QOGISTKIYRNITF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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